Dielectric Constant and Coefficient of Thermal Expansion: TAPOB (POB) vs. Tris(4-aminophenyl)benzene (PB) in 6FDA-TFMB Photosensitive Polyimides
In a direct head-to-head comparison within identical 6FDA-TFMB polymer matrices at comparable molar loading (2–3 mol%), the micro-branched crosslinker 1,3,5-tris(4-aminophenoxy)benzene (designated POB in the study) and its fully rigid analog 1,3,5-tris(4-aminophenyl)benzene (designated PB) were evaluated for dielectric and thermomechanical performance. The POB-crosslinked film (PSPI-2) exhibited a dielectric constant (Dk) of 2.77 at 10 GHz and a coefficient of thermal expansion (CTE) of 54.3 ppm °C⁻¹ [1]. The PB-crosslinked film (PSPI-3) achieved a lower Dk of 2.62 at 10 GHz but exhibited a higher CTE of 59.4 ppm °C⁻¹ [1].
| Evidence Dimension | Dielectric constant (Dk) at 10 GHz |
|---|---|
| Target Compound Data | 2.77 (PSPI-2 with 2 mol% POB loading) |
| Comparator Or Baseline | 2.62 (PSPI-3 with 3 mol% PB loading) |
| Quantified Difference | TAPOB (POB) Dk is 0.15 units higher (5.7% higher) than PB analog; TAPOB CTE is 5.1 ppm °C⁻¹ lower (8.6% lower CTE) than PB analog |
| Conditions | 6FDA-TFMB polymer matrix; micro-branched crosslinked PSPI films; measurement at 10 GHz |
Why This Matters
The lower CTE achieved with TAPOB translates to better dimensional stability during thermal cycling in microelectronic packaging applications, reducing the risk of delamination or warpage in multilayer devices.
- [1] Nie, X.; Tao, D.; Wang, Z.; Qiao, S.; Xiao, L.; Chen, Y.; Li, H.; Peng, X.; Zhang, J. Micro-branched crosslinked photosensitive polyimides (PSPIs): optimizing dielectric, thermal, and lithographic performance. Polym. Chem. 2026, Advance Article. View Source
